Cas no 98873-76-8 (7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl-)

7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl- structure
98873-76-8 structure
Product Name:7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl-
CAS No:98873-76-8
MF:C21H20O4
MW:336.381106376648
CID:809357
PubChem ID:127172
Update Time:2025-07-17

7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl-
    • Danshenxinkun D
    • 8-(hydroxymethyl)-4,8,9-trimethyl-9,10-dihydronaphtho[2,1-g]chromene-7,12-dione
    • DTXSID50913035
    • CS-0089389
    • 98873-76-8
    • 7H-Phenanthro(3,2-b)pyran-7,12(8H)-dione, 9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl-
    • HY-125125
    • 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione
    • FS-6975
    • AKOS040760055
    • DA-62655
    • 4-(HYDROXYMETHYL)-3,4,8-TRIMETHYL-2,3-DIHYDRO-1-OXATETRAPHENE-5,12-DIONE
    • Inchi: 1S/C21H20O4/c1-11-5-4-6-14-13(11)7-8-15-16(14)19(24)20-17(18(15)23)21(3,10-22)12(2)9-25-20/h4-8,12,22H,9-10H2,1-3H3
    • InChI Key: LOLTUKHHUOCHAV-UHFFFAOYSA-N
    • SMILES: O1C2C(C3C4C=CC=C(C)C=4C=CC=3C(C=2C(C)(CO)C(C)C1)=O)=O

Computed Properties

  • Exact Mass: 336.136159
  • Monoisotopic Mass: 336.136159
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6
  • XLogP3: 3.7

Experimental Properties

  • Color/Form: Powder
  • Density: 1.31
  • Boiling Point: 534.9°Cat760mmHg
  • Flash Point: 191.9°C
  • Refractive Index: 1.653

7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl- Pricemore >>

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7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl- Related Literature

Additional information on 7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl-

Introduction to 7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl- and Its Significance in Modern Chemical Research

The compound with the CAS number 98873-76-8, identified as 7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl-, represents a fascinating molecule with a rich structural framework that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the phenanthropyran class, characterized by its fused ring system and functional groups that contribute to its unique chemical properties and potential biological activities.

Structurally, 7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione features a central phenanthropyran core, which is a derivative of phenanthrene with an additional pyran ring fused at the 3 and 2 positions. The presence of multiple substituents, including hydroxymethyl and methyl groups, further modulates its reactivity and interaction with biological targets. The 9,10-dihydro moiety suggests a reduced form of the parent structure, potentially enhancing its solubility and metabolic stability. These structural features make it an intriguing candidate for further exploration in drug discovery and material science.

In recent years, there has been growing interest in phenanthropyran derivatives due to their potential applications in medicinal chemistry. The 7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione scaffold has been investigated for its ability to interact with various biological pathways. Notably, studies have highlighted its potential as a kinase inhibitor and an antioxidant agent. The hydroxymethyl group at the 8-position is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling chemists to design derivatives with tailored properties. For instance, modifications at the 4-position can introduce additional functional groups that influence electronic distribution and biological activity. This flexibility makes 7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione a valuable building block for constructing complex molecular architectures.

Recent advancements in computational chemistry have also contributed to the study of this compound. Molecular modeling techniques have been employed to predict binding modes and interactions with proteins. These simulations have provided insights into how the 9-hydroxymethyl and 4-trimethyl substituents contribute to the overall binding affinity and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The pharmacological potential of 7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione has been further explored through preclinical studies. Initial experiments have demonstrated its ability to modulate enzyme activity and cellular signaling pathways associated with various diseases. For example, derivatives of this compound have shown promise in inhibiting tyrosine kinases involved in cancer progression. Additionally, its antioxidant properties have been linked to potential neuroprotective effects.

The synthesis of 9,10-dihydro-8-(hydroxymethyl)-4,8,9-trimethyl-7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Key steps include cyclization reactions to form the phenanthropyran core followed by selective functionalization at various positions. The introduction of the hydroxymethyl group at the 8-position requires precise control over reaction conditions to ensure high yield and purity.

The role of stereochemistry in determining biological activity cannot be overstated. The trimethyl substituents at the 4-position not only influence electronic properties but also contribute to steric hindrance around critical binding sites. This fine-tuning of structural features is essential for achieving optimal pharmacological effects without unintended side reactions.

As research continues to evolve,the applications of CAS number 98873-76-8 are expected to expand into new areas such as materials science and nanotechnology. Its unique structural properties make it a candidate for developing novel materials with enhanced optical or electronic characteristics. Additionally,the compound’s ability to undergo controlled functionalization opens doors for creating advanced polymers or coatings with specific functionalities.

The integration of traditional organic synthesis with modern biocatalytic methods has also revolutionized the study of this compound. Enzymatic approaches have been explored as alternative synthetic routes,offering higher selectivity and sustainability compared to conventional methods。These advancements underscore the importance of interdisciplinary collaboration in advancing chemical research。

In conclusion,7H-Phenanthro[3,2-b]pyran-7,12(8H)-dione,9,10-dihydro—8-(hydroxymethyl)—4,8,9-trimethyl— represents a promising compound with diverse applications across multiple scientific domains。Its structural complexity、functional versatility、and pharmacological potential make it a cornerstone of modern chemical research。As our understanding deepens,we can anticipate even more innovative uses emerging from this remarkable molecule。

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